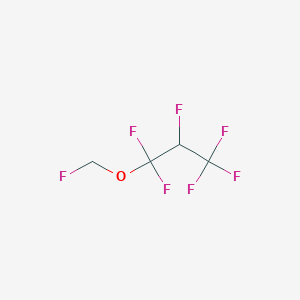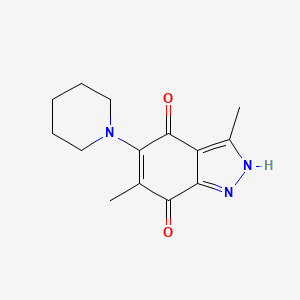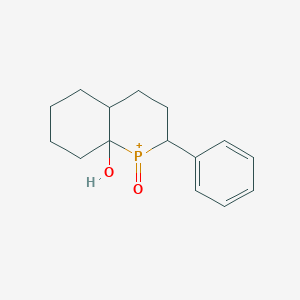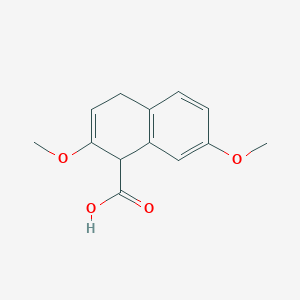![molecular formula C14H9ClO2 B14615306 3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
3-Chlorodibenzo[B,E]oxepin-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chlorodibenzo[b,e]oxepin-11(6H)-one is a chemical compound belonging to the dibenzoxepin family. This compound is characterized by its tricyclic structure, which includes a chlorinated dibenzo[b,e]oxepin core. It is structurally related to several pharmacologically active compounds, including doxepin, a well-known tricyclic antidepressant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorodibenzo[b,e]oxepin-11(6H)-one typically involves the chlorination of dibenzo[b,e]oxepin-11(6H)-one. This can be achieved through various chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination.
Industrial Production Methods
On an industrial scale, the production of 3-chlorodibenzo[b,e]oxepin-11(6H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is typically purified through recrystallization or chromatographic techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-chlorodibenzo[b,e]oxepin-11(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
3-chlorodibenzo[b,e]oxepin-11(6H)-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new antidepressants or other therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-chlorodibenzo[b,e]oxepin-11(6H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, its structural similarity to doxepin suggests it could interact with neurotransmitter receptors, influencing mood and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxepin: A tricyclic antidepressant with a similar dibenzoxepin core.
Fluradoline: An analgesic with a related structure.
Dibenzazepine: Another tricyclic compound with similar pharmacological properties.
Uniqueness
3-chlorodibenzo[b,e]oxepin-11(6H)-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other dibenzoxepin derivatives and may confer unique properties in terms of pharmacological effects and synthetic utility.
Propriétés
Formule moléculaire |
C14H9ClO2 |
|---|---|
Poids moléculaire |
244.67 g/mol |
Nom IUPAC |
3-chloro-6H-benzo[c][1]benzoxepin-11-one |
InChI |
InChI=1S/C14H9ClO2/c15-10-5-6-12-13(7-10)17-8-9-3-1-2-4-11(9)14(12)16/h1-7H,8H2 |
Clé InChI |
AAXAGZNBGJOBKK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)
![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)

![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)



![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)
